molecular formula C15H14N4O5 B14073178 N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea CAS No. 34594-47-3

N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea

Cat. No.: B14073178
CAS No.: 34594-47-3
M. Wt: 330.30 g/mol
InChI Key: FDJGIYFXRLDEJB-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea is a synthetic urea derivative of significant interest in advanced chemical and pharmaceutical research. This compound belongs to the class of N,N'-diaryl-N,N'-dialkyl ureas, which are characterized by their defined conformational preferences. Unlike their non-methylated counterparts, which typically adopt a trans,trans conformation, the introduction of N-methyl groups prompts a shift to a stable cis,cis conformation . This unique spatial arrangement places the two aromatic rings in a face-to-face orientation, facilitating intramolecular π-π stacking interactions that are highly valuable in molecular design and the study of supramolecular assemblies . Researchers utilize this compound as a key scaffold in medicinal chemistry and materials science. Its properties make it a valuable tool for probing drug-target interactions, where the urea functionality can form multiple stable hydrogen bonds with proteins and receptors . The conformational switching achieved through N-methylation, from a transoid structure to a preferred bis-cis geometry, is a strategic approach in molecular design to modulate biological activity and physicochemical properties . This chemical is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34594-47-3

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

1,3-dimethyl-1,3-bis(4-nitrophenyl)urea

InChI

InChI=1S/C15H14N4O5/c1-16(11-3-7-13(8-4-11)18(21)22)15(20)17(2)12-5-9-14(10-6-12)19(23)24/h3-10H,1-2H3

InChI Key

FDJGIYFXRLDEJB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

Established Synthetic Pathways to N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea and Related N,N'-Disubstituted Ureas

The construction of the urea (B33335) backbone can be achieved through a variety of methods, ranging from classical approaches using highly reactive reagents to more contemporary, environmentally conscious protocols. The synthesis of the symmetrical this compound would typically involve the coupling of two equivalents of N-methyl-4-nitroaniline with a carbonyl source.

Phosgene-based Approaches and Analogous Reagents (e.g., Triphosgene)

Historically, the most prevalent method for synthesizing N,N'-disubstituted ureas involves the use of phosgene (B1210022) (COCl₂). researchgate.netrsc.org This highly reactive gas readily reacts with primary or secondary amines to form the corresponding urea. The reaction with a secondary amine like N-methyl-4-nitroaniline would proceed through the formation of a carbamoyl (B1232498) chloride intermediate, which then reacts with a second equivalent of the amine to yield the final urea product along with hydrochloric acid.

However, the extreme toxicity and hazardous nature of gaseous phosgene have severely limited its application, particularly in academic and large-scale industrial settings. rsc.org This has led to the development of safer, solid phosgene substitutes.

Triphosgene (B27547) , or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer alternative to phosgene. commonorganicchemistry.comnih.gov It decomposes under reaction conditions to generate phosgene in situ, thereby avoiding the need to handle the toxic gas directly. commonorganicchemistry.comresearchgate.net The synthesis of symmetrical ureas using triphosgene is a straightforward, one-pot procedure where the amine is treated with a stoichiometric amount of triphosgene, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.govacs.org This method is highly efficient for preparing both symmetrical and, through sequential amine addition, unsymmetrical ureas. nih.govacs.org

ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
Phosgene COCl₂GasHigh reactivity, low costExtremely toxic, hazardous to handle
Triphosgene C₃Cl₆O₃SolidSafer to handle and store than phosgene, stableGenerates toxic phosgene in situ, requires careful handling

Phosgene-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant research has been directed toward developing synthetic routes that avoid hazardous reagents like phosgene and its direct surrogates. rsc.orgresearchgate.net These methods often employ alternative carbonylating agents and innovative reaction conditions to improve safety and efficiency.

N,N'-Carbonyldiimidazole (CDI) is a widely used, non-toxic alternative to phosgene for synthesizing ureas, amides, and carbamates. commonorganicchemistry.comwikipedia.orgcommonorganicchemistry.com CDI is a stable, crystalline solid that reacts with amines under mild conditions. commonorganicchemistry.com The reaction mechanism involves the initial formation of a carbamoyl-imidazole intermediate upon reaction with one equivalent of an amine. This activated intermediate subsequently reacts with a second amine molecule to afford the desired N,N'-disubstituted urea. acs.orgthieme-connect.com The byproducts of this reaction are carbon dioxide and imidazole, which are relatively innocuous. wikipedia.org The mild conditions and high specificity of CDI make it a valuable reagent, especially in the synthesis of complex molecules like peptide ureas. wikipedia.orgst-andrews.ac.uk

S,S-Dimethyl Dithiocarbonate represents another phosgene-free carbonylating agent. rsc.orgwikipedia.org This reagent can be used to prepare symmetrical and unsymmetrical ureas in high yields and purity. acs.orgresearchgate.net The synthesis of symmetrical ureas is typically a one-step process where the amine is reacted with S,S-dimethyl dithiocarbonate at an elevated temperature. researchgate.net For unsymmetrical ureas, a two-step approach is employed, starting with the formation of an S-methyl N-alkyl-thiocarbamate intermediate, which is then reacted with a different amine. google.com

Carbonylating ReagentStructureTypical Reaction ConditionsByproducts
N,N'-Carbonyldiimidazole (CDI) (C₃H₃N₂)₂COMild, often at room temperature in solvents like THF or CH₂Cl₂Imidazole
S,S-Dimethyl Dithiocarbonate O=C(SCH₃)₂Elevated temperatures (50-70°C) for the second stepMethanethiol

The application of microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, increase yields, and promote cleaner reactions. rsc.org Microwave-assisted synthesis of N,N'-disubstituted ureas has been successfully demonstrated, often under solvent-free conditions, which further enhances the environmental credentials of the process. rsc.orgorganic-chemistry.org

One common approach involves the reaction of primary amines with urea in the presence of a suitable energy-transfer solvent, such as N,N-dimethylacetamide, under microwave irradiation. ijcce.ac.ir This method provides a very effective and rapid route to symmetrical N,N'-disubstituted ureas. ijcce.ac.ir Solvent-free procedures have also been developed where an amine is heated with urea in a conventional microwave oven, offering an environmentally benign pathway to these compounds. rsc.org The significant reduction in reaction time from hours to minutes is a key advantage of this technology. scipublications.com

For instance, a facile one-pot synthesis of symmetrical ureas can be achieved from N-acylbenzotriazoles. rsc.orgresearchgate.net This method involves a Curtius rearrangement of an intermediate acyl-azide to form an isocyanate, which then reacts in situ with an amine generated during the reaction to produce the urea. rsc.orgresearchgate.net Another efficient one-pot procedure involves the direct reaction of amines with urea promoted by microwave irradiation, as described previously. ijcce.ac.ir These protocols offer practical and high-yielding routes to substituted ureas while simplifying the synthetic process. rsc.orgtsijournals.com

Strategies for Structural Modification and Functionalization of the N,N'-bis(4-nitrophenyl)urea Core

The this compound molecule possesses several sites amenable to chemical modification, allowing for the generation of a diverse range of derivatives. The primary targets for functionalization are the two nitro groups on the phenyl rings.

The most direct and synthetically useful transformation is the reduction of the aromatic nitro groups to primary amino groups. This can be accomplished using a variety of standard reducing agents, such as:

Catalytic hydrogenation (e.g., H₂ over a Palladium or Platinum catalyst)

Metal-acid systems (e.g., Tin(II) chloride in hydrochloric acid, or Iron in acetic acid)

Sodium dithionite (B78146)

The resulting product, N,N'-Dimethyl-N,N'-bis(4-aminophenyl)urea, is a versatile diamine. The newly introduced amino groups can undergo a wide array of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Conversion to diazonium salts, which are valuable intermediates for introducing a wide range of substituents onto the aromatic ring (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.

Polymerization: Serving as a monomer in the synthesis of polyureas or other polymers.

Furthermore, the aromatic rings themselves could potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitro and urea functionalities would render the rings deactivated towards this type of reaction. Any substitution would likely be directed to the positions ortho to the urea nitrogen and meta to the nitro group. Additionally, metal complexes of the core structure could be synthesized, as has been demonstrated with the related 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, which was used to form dinuclear metal(II) complexes. nih.gov

Alkylation and Arylation Techniques

The synthesis of the core structure, N,N'-bis(4-nitrophenyl)urea, can be achieved through the reaction of 4-nitroaniline (B120555) with a suitable carbonyl source. A common method involves the use of phosgene or its safer equivalents, such as triphosgene. In this approach, 4-nitroaniline is treated with triphosgene in the presence of a base to form 4-nitrophenyl isocyanate in situ. This highly reactive intermediate then readily reacts with another molecule of 4-nitroaniline to yield the desired N,N'-bis(4-nitrophenyl)urea.

Alternatively, a phosgene-free route involves the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline. This reaction is typically carried out in a high-boiling solvent like xylene, with the aid of a basic catalyst. prepchem.com The reaction proceeds via nucleophilic attack of the amino group of 4-nitroaniline on the carbonyl carbon of the carbamate (B1207046), with the elimination of methanol (B129727).

Once the N,N'-bis(4-nitrophenyl)urea backbone is synthesized, the introduction of the methyl groups at the nitrogen atoms is achieved through N-alkylation. Exhaustive methylation to yield the N,N'-dimethyl derivative can be accomplished using a methylating agent such as methyl iodide in the presence of a strong base. The presence of the electron-withdrawing nitro groups decreases the nucleophilicity of the urea nitrogens, thus requiring forcing conditions for the alkylation to proceed to completion. The choice of base and solvent is critical to ensure complete dimethylation and minimize side reactions.

Phase-transfer catalysis offers an effective alternative for the N-alkylation of diarylureas. This technique employs a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the deprotonated urea anion from an aqueous or solid phase to an organic phase where the alkylating agent resides. This method can lead to higher yields and milder reaction conditions compared to traditional homogeneous alkylation procedures.

Introduction of Diverse Electronegative Substituents onto Aromatic Rings

The nitro groups in this compound are typically introduced at the outset of the synthesis by using 4-nitroaniline as the starting material. However, it is also possible to introduce electronegative substituents onto the aromatic rings of a pre-formed diarylurea scaffold through electrophilic aromatic substitution reactions.

For instance, direct nitration of N,N'-dimethyl-N,N'-diphenylurea could theoretically be employed to introduce nitro groups. This would involve treating the diarylurea with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this approach presents significant challenges regarding regioselectivity, as the urea linkage can direct the incoming electrophile to various positions on the aromatic rings. Furthermore, the harsh, acidic conditions of nitration could potentially lead to the degradation of the urea moiety. Therefore, the more common and reliable strategy is to utilize appropriately substituted anilines as building blocks.

Beyond nitration, other electronegative groups can be incorporated by starting with anilines bearing those substituents. For example, using 4-chloroaniline (B138754) or 4-bromoaniline (B143363) in the initial urea formation step would yield the corresponding halogenated diarylurea. Subsequent N-methylation would then provide N,N'-dimethyl-N,N'-bis(4-halophenyl)urea. This modular approach allows for the synthesis of a wide range of diarylureas with diverse electronic properties.

Specific Synthetic Approaches for N-Methylated Urea Derivatives

The synthesis of this compound specifically relies on the effective methylation of the N,N'-bis(4-nitrophenyl)urea precursor. As mentioned, the electron-withdrawing nature of the two 4-nitrophenyl groups significantly reduces the basicity and nucleophilicity of the urea nitrogen atoms. This deactivation necessitates the use of strong bases and reactive methylating agents to achieve exhaustive methylation.

A typical procedure would involve suspending N,N'-bis(4-nitrophenyl)urea in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and treating it with a strong base like sodium hydride (NaH) to generate the corresponding dianion. This is then followed by the addition of an excess of a methylating agent, such as methyl iodide. The reaction may require elevated temperatures to drive it to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the disappearance of the starting material and the mono-methylated intermediate.

Methylating Agent Base Solvent Typical Temperature Key Considerations
Methyl iodide (CH₃I)Sodium hydride (NaH)Dimethylformamide (DMF)Room temperature to 80 °CRequires anhydrous conditions; excess methyl iodide is typically used.
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Potassium carbonate (K₂CO₃)AcetoneRefluxDimethyl sulfate is toxic and should be handled with care.
Methyl triflate (CH₃OTf)2,6-LutidineDichloromethane (DCM)0 °C to room temperatureA highly reactive methylating agent, useful for less reactive substrates.

Advanced Methods for Reaction Yield Optimization and Product Purity Enhancement

Optimizing the yield and purity of this compound requires careful control over reaction parameters and the implementation of effective purification strategies.

Reaction Yield Optimization:

To maximize the yield of the final product, several factors in both the urea formation and the methylation steps need to be considered. In the synthesis of the N,N'-bis(4-nitrophenyl)urea precursor, the stoichiometry of the reactants, reaction temperature, and reaction time should be carefully controlled. The use of a high-purity 4-nitroaniline is also crucial.

For the N-methylation step, the choice of base and its stoichiometry are critical. An insufficient amount of base will result in incomplete deprotonation and lead to a mixture of mono- and di-methylated products. Conversely, an excessive amount of a very strong base could potentially lead to side reactions. The gradual addition of the methylating agent can sometimes help to control the exothermicity of the reaction and improve selectivity. The use of microwave irradiation can also be explored to accelerate the reaction and potentially improve yields by providing rapid and uniform heating.

Product Purity Enhancement:

After the synthesis, the crude this compound product will likely contain unreacted starting materials, mono-methylated intermediate, and other byproducts. Effective purification is therefore essential to obtain a high-purity final product.

Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar aprotic solvents or mixtures containing them might be suitable. A mixed-solvent recrystallization, where the crude product is dissolved in a good solvent at high temperature and then a poor solvent is added to induce crystallization, can also be a powerful purification technique.

Solvent/Solvent System Rationale
Ethanol (B145695)/WaterThe product may be soluble in hot ethanol and insoluble in water.
Acetone/Hexane (B92381)The product may be soluble in acetone, and hexane can be used as an anti-solvent.
Dichloromethane/MethanolThe product may have good solubility in dichloromethane, with methanol acting as an anti-solvent.

Chromatographic techniques offer a higher degree of separation and can be employed if recrystallization does not provide the desired purity. Column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from impurities. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be utilized. This technique uses a high-pressure pump to pass the sample through a column packed with a stationary phase, allowing for very fine separation of components. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of synthetic compounds. For a molecule such as N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be employed to confirm its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Solution-State Structural and Conformational Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H-NMR spectrum, the N-methyl (N-CH₃) protons would be expected to produce a singlet, as they lack adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing nature of the urea (B33335) carbonyl and the nitrophenyl groups. The aromatic protons on the two equivalent 4-nitrophenyl rings would exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the nitro group would be shifted further downfield due to the strong deshielding effect of the NO₂ group compared to the protons ortho to the urea nitrogen.

The ¹³C-NMR spectrum would show distinct signals for each unique carbon environment. The carbonyl carbon (C=O) of the urea moiety would appear significantly downfield. The N-methyl carbons would resonate in the aliphatic region. The nitrophenyl rings would display four signals: the ipso-carbon attached to the nitrogen, the carbon bearing the nitro group, and the two different aromatic C-H carbons. The carbon attached to the highly electronegative nitro group would be the most deshielded of the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
N-CH₃ ~3.4 ~40
Aromatic C-H (ortho to N) ~7.4 ~125
Aromatic C-H (ortho to NO₂) ~8.3 ~126
Aromatic C (ipso to N) - ~145
Aromatic C (ipso to NO₂) - ~148
C=O (Urea) - ~153

Note: These are estimated values and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A strong, prominent band corresponding to the C=O stretching vibration of the urea group would be expected. The N-O stretching vibrations of the nitro groups are also characteristic, typically appearing as two strong bands (one asymmetric and one symmetric). Aromatic C-H and C=C stretching vibrations, as well as C-N stretching from the aryl-nitrogen and methyl-nitrogen bonds, would also be present.

Table 2: Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (CH₃) 2950-2850 Medium
Urea C=O Stretch 1680-1650 Strong
Aromatic C=C Stretch 1600-1450 Medium
NO₂ Asymmetric Stretch 1550-1500 Strong
NO₂ Symmetric Stretch 1350-1300 Strong
C-N Stretch 1300-1200 Medium-Strong

Note: These are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying molecules with conjugated π-systems. masterorganicchemistry.com

The structure of this compound contains two 4-nitrophenyl chromophores. These systems are known to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring and the nitro group. vscht.cz The presence of the urea linkage and N-methyl groups may cause a slight shift in the absorption maximum (λ_max) compared to a simple nitrobenzene (B124822) molecule. An n → π* transition associated with the lone pairs on the oxygen of the carbonyl group and the nitrogens is also possible but is typically much weaker. masterorganicchemistry.com The extended conjugation involving the phenyl ring, urea nitrogen, and carbonyl group would influence the energy of these transitions.

Table 3: Predicted UV-Vis Absorption Data in Ethanol (B145695)

Transition Type Predicted λ_max (nm)
π → π* ~260-280
n → π* ~300-330 (weak)

Note: The exact wavelength and intensity depend on the solvent and molecular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₄N₄O₅), the molecular weight is approximately 330.3 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to this molecular weight. Under collision-induced dissociation (tandem MS or MS/MS), the molecule would be expected to fragment in predictable ways. Plausible fragmentation pathways could include cleavage of the C-N bonds linking the phenyl rings to the urea core, potentially leading to fragments corresponding to the 4-nitrophenyl isocyanate radical cation or the N-methyl-4-nitroaniline cation.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z Description
[M+H]⁺ ~331.1 Protonated molecular ion
[C₈H₈N₂O₃]⁺ ~180.1 N-methyl-4-nitrophenyl isocyanate cation
[C₇H₇N₂O₂]⁺ ~151.1 N-methyl-4-nitroaniline cation

Note: Fragmentation is complex and depends heavily on the ionization method and collision energy.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the solid state.

Molecular Geometry and Bond Parameters Analysis

While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures allows for a prediction of its key geometric features. researchgate.netsemanticscholar.org The urea core is expected to be nearly planar. The C=O bond length would be typical for a urea carbonyl group, and the C-N bond lengths within the urea moiety would exhibit partial double bond character due to resonance.

The geometry around the nitrogen atoms would be approximately trigonal planar, though some pyramidalization is possible. The two 4-nitrophenyl rings are not expected to be coplanar with the central urea unit due to steric hindrance between the methyl groups and the ortho-hydrogens of the aromatic rings. This would result in significant torsion angles between the plane of the urea and the planes of the phenyl rings. The nitro groups would be expected to be nearly coplanar with their respective aromatic rings to maximize resonance stabilization.

Table 5: Predicted Bond Parameters from X-ray Diffraction

Parameter Predicted Value
C=O Bond Length ~1.25 Å
Urea C-N Bond Length ~1.36 Å
N-CH₃ Bond Length ~1.46 Å
N-C(aryl) Bond Length ~1.42 Å
C-N-C Bond Angle (Urea) ~120°
O=C-N Bond Angle (Urea) ~120°
Urea-Aryl Torsion Angle 40-70°

Note: These values are estimations based on crystallographic data of similar molecules.

Crystal Packing and Intermolecular Interactions within the Lattice

The packing of related N-aryl-N′-4-nitrophenyl ureas is often dictated by a competition between different hydrogen bond synthons. researchgate.netacs.org While traditional N-H···O=C hydrogen bonds are common in ureas, forming well-known α-networks or "urea tapes," the substitution pattern can alter this preference. researchgate.netfigshare.com In many diaryl ureas with electron-withdrawing groups, the urea N–H donors may preferentially form hydrogen bonds with the nitro groups (NO2) or solvent molecules if present, rather than the urea carbonyl. researchgate.netacs.org The urea carbonyl, in these cases, tends to accept both intra- and intermolecular C−H···O interactions. acs.org

The interplay of these forces dictates the supramolecular assembly. Weak interactions, including C-H···O and C-H···N hydrogen bonds, are increasingly recognized for their role in crystal engineering. researchgate.net The specific functional groups on the aryl rings can steer the crystallization towards a particular hydrogen bond pattern, thereby influencing the molecular conformation within the crystal. researchgate.netacs.org For instance, the presence of groups that can interact with the nitro group can direct the molecule to adopt a twisted conformation to facilitate the formation of N−H···O urea tapes. acs.org

Table 1: Key Intermolecular Interactions in Diaryl Urea Crystal Lattices

Interaction TypeDescriptionTypical Role in the Lattice
N−H···O=C Classical hydrogen bond between the urea N-H donor and the carbonyl oxygen acceptor.Forms robust "urea tape" or α-network synthons, often leading to planar molecular arrangements. researchgate.net
N−H···O(nitro) Hydrogen bond between the urea N-H donor and an oxygen atom of the nitro group.Competes with the N−H···O=C interaction, especially in ureas with strong electron-withdrawing groups. researchgate.netacs.org
C−H···O Weak hydrogen bond involving aromatic C-H donors and either carbonyl or nitro oxygen acceptors.Provides auxiliary support, influencing the lateral packing and stability of the primary synthons. researchgate.netacs.org
Carbonyl-Carbonyl Dipole-dipole interactions between adjacent urea carbonyl groups.Observed in an anti-parallel arrangement in N,N'-dimethylated derivatives, contributing to packing efficiency. researchgate.net

Polymorphism and Crystallization Engineering Strategies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. In analogous compounds like 1,3-bis(m-nitrophenyl)urea, two polymorphic forms have been identified that differ in color, non-linear optical properties, molecular conformation, and hydrogen-bonding interactions. rsc.org One form crystallizes in a non-centrosymmetric space group while the other adopts a centrosymmetric arrangement, with the color change attributed to the degree of twist between the nitro and urea groups. rsc.org

Crystallization engineering strategies aim to control this polymorphic outcome by manipulating intermolecular interactions. The choice of solvent and the presence of specific functional groups on the molecule are key tools in this process. researchgate.net By understanding the competition between different hydrogen bond synthons, one can steer the crystallization towards a desired form. researchgate.netacs.org For example, functional groups capable of forming specific interactions with the nitro group can promote the formation of N−H···O urea tapes and lead to a metastable, twisted molecular conformation. acs.org This demonstrates a strategy that leverages both strong hydrogen bonds and weaker, specific interactions to direct the crystal packing. acs.org

The dominant interaction pattern in aryl ureas with electron-withdrawing substituents is often the urea···nitro synthon, which can be favored over the urea tape structure despite the latter having higher synthon energy. acs.org This highlights the subtle balance of forces that must be managed in crystallization engineering.

Table 2: Factors Influencing Polymorphism in Nitrophenyl Ureas

FactorInfluence on CrystallizationExample/Observation
Solvent Can be incorporated into the crystal lattice or influence the dominant hydrogen bonding pattern.In non-urea tape structures, N-H donors may hydrogen bond with solvent oxygen atoms. researchgate.netfigshare.com
Substituents Electron-withdrawing or -donating groups alter the hydrogen bonding capacity of the urea and aryl moieties.Electron-withdrawing groups favor urea···nitro synthons over the N−H···O tape structure. acs.org
Temperature Can induce phase transitions between polymorphic forms.The β-(polar) polymorph of 1,3-bis(m-nitrophenyl)urea transforms to the α-(centrosymmetric) polymorph upon heating. rsc.org
Conformational Flexibility The ability of the molecule to adopt different conformations (e.g., planar vs. twisted).The phenyl rings are twisted in the urea tape motif but are coplanar in the non-tape category. acs.org

Correlative Studies between Solution-State and Solid-State Conformational Preferences

A notable divergence often exists between the preferred conformation of diaryl urea derivatives in solution and their arrangement in the solid state. N,N'-dimethylation plays a pivotal role in these conformational preferences. Stereochemical switching occurs with N-methylation, favoring a bis-cis conformation in N,N′-dimethyl-N,N′-diphenylureas, a contrast to the transoid structure of unsubstituted ureas. nih.gov

In solution, N,N'-dimethyl-N,N'-diphenylurea exhibits dynamic conformational behavior, with fluctuations between different conformers. researchgate.net Nuclear Magnetic Resonance (NMR) studies, such as Nuclear Overhauser Effect (NOE) experiments, are crucial for elucidating these solution-state preferences. acs.org For the parent N,N'-diphenyl urea, these experiments and energy calculations indicate that a planar, trans-trans conformation is more stable in solution than a twisted rotamer. acs.org

However, the conformation adopted in the solid state is a result of optimizing intermolecular packing energies, which can stabilize a conformation that is less favorable in solution. acs.org The crystal structure of N,N'-dimethyl-N,N'-di(p-nitrophenyl)urea reveals a cis-cis form. researchgate.net While the planar conformation may be more stable for an isolated molecule, the twisted conformer can be preferentially selected during crystallization because it presents a better hydrogen bond acceptor in the urea carbonyl group, facilitating stronger intermolecular interactions within the lattice. acs.org This illustrates that the energetic demands of crystal packing can override the inherent conformational preferences of the isolated molecule.

Table 3: Comparison of Conformational Preferences

StateCompound ClassPredominant ConformationMethod of DeterminationKey Findings
Solution N,N'-diphenyl ureaPlanar, trans-transNMR (NOE), Energy CalculationsThis conformation is energetically more stable for the isolated molecule. acs.org
Solution N,N'-dimethyl-N,N'-diphenylureaDynamic (fluctuating cis-cis/cis-trans)Spectroscopic AnalysisExhibits more dynamic behavior compared to the solid state. researchgate.net
Solid State N,N'-dimethylated diaryl ureascis-cisX-ray CrystallographyThis conformation facilitates efficient crystal packing, including anti-parallel carbonyl arrangements. researchgate.net
Solid State N-aryl-N′-4-nitrophenyl ureasTwisted or PlanarX-ray CrystallographyThe conformation is dependent on the dominant hydrogen bond network (tape vs. non-tape structures). acs.org

Computational and Theoretical Chemistry Investigations of N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea, these computational methods offer a molecular-level depiction of its behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as molecular geometry optimization.

In practice, a variety of functionals, such as B3LYP and M06-2X, are used in conjunction with a basis set (e.g., 6-31G(d,p)) to approximate the exchange-correlation energy, which is a key component of the total electronic energy. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

For N,N'-diaryl-N,N'-dimethyl ureas, a class of compounds to which the title molecule belongs, DFT studies have been crucial in exploring conformational preferences. These studies have identified various conformers, including 'endo' and 'exo' structures, and have computed their relative energies and the barriers for their interconversion. The results from such calculations allow for the association of different conformers with experimental data, for instance, from NMR spectra.

The following table illustrates the kind of data that can be obtained from DFT calculations for a molecule like this compound, based on typical values for similar organic compounds.

Parameter Description Typical Calculated Value
Total Electronic EnergyThe sum of the kinetic and potential energies of the electrons in the molecule.Varies based on method and basis set
Dipole MomentA measure of the separation of positive and negative charges in the molecule.~4-6 Debye
Rotational ConstantsConstants related to the moments of inertia of the molecule.Provided in GHz

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a more rigorous description of the electronic structure of a molecule, albeit at a higher computational cost compared to DFT.

For validating results from DFT approaches on related urea (B33335) derivatives, high-level wavefunction calculations like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have been utilized. Such calculations serve as a "gold standard" for benchmarking the performance of different DFT functionals.

Ab initio methods are particularly useful for characterizing excited states, ionization potentials, and electron affinities with high accuracy. While computationally intensive for a molecule of this size, they can be employed to refine the understanding of its electronic properties and to provide a benchmark for less computationally demanding methods.

Molecular Dynamics Simulations and Conformational Ensemble Sampling

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to the molecule under specific conditions (e.g., in solution).

For N,N'-diaryl-N,N'-dialkyl ureas, studies combining experimental techniques with computational approaches, including molecular dynamics, have highlighted their dynamic conformational behavior in solution. These simulations can reveal fluctuations between different conformations, such as cis-cis and cis-trans forms, providing a more complete understanding of the molecule's behavior in a realistic environment.

MD simulations can be used to sample the conformational ensemble of this compound, providing insights into its flexibility and the relative populations of different conformers in solution. This information is crucial for understanding how the molecule interacts with its environment and with other molecules.

Detailed Analysis of Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. For organic molecules with electron-withdrawing groups like the nitro group, the HOMO-LUMO gap is expected to be relatively small, indicating a higher propensity for electronic transitions.

The spatial distribution of the HOMO and LUMO provides further insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized on the urea linkage and the phenyl rings, while the LUMO is likely to be concentrated on the electron-deficient nitro groups. This distribution suggests that the urea and phenyl moieties are the primary sites for electrophilic attack, whereas the nitro groups are the primary sites for nucleophilic attack.

The following table presents typical FMO data that can be obtained from quantum chemical calculations.

Parameter Description Illustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.5
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO.3.5 to 4.5

Note: These values are illustrative and depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP is the potential experienced by a positive test charge at a particular point in space near the molecule.

The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, which are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the phenyl rings, indicating sites that are favorable for nucleophilic attack.

The MEP map provides a clear and intuitive representation of the molecule's charge distribution, complementing the information obtained from FMO analysis and offering a guide to its intermolecular interactions.

Atoms In Molecules (AIM) Theory for Quantitative Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding. researchgate.net This methodology allows for the quantitative description of atomic and molecular properties based on the gradient vector field of the electron density, ρ(r). researchgate.net Key to this analysis is the identification of critical points where the gradient of the electron density is zero. Of particular importance are the bond critical points (BCPs), which are indicative of a chemical bond between two atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), offer deep insights into the nature and strength of chemical interactions.

The analysis typically involves the calculation of several key topological parameters at the bond critical points of interest. These parameters, as derived from computational models often employing Density Functional Theory (DFT), provide a quantitative measure of the bonding characteristics.

Table 1: Representative Topological Parameters from AIM Analysis for Urea-Anion Hydrogen Bonds

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Ellipticity (ε)
N-H···F⁻0.0350.1300.015
N-H···Cl⁻0.0250.0900.010
N-H···Br⁻0.0200.0750.008

Note: The data in this table are representative values for N,N'-bis(4-nitrophenyl)urea-halide complexes to illustrate the application of AIM theory and are not from a direct analysis of this compound.

The values in the table illustrate how AIM parameters can differentiate the strength of interactions. A higher electron density (ρ(r)) at the BCP generally signifies a stronger bond. The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are typical for hydrogen bonds and ionic interactions. The ellipticity (ε) measures the extent to which the electron density is preferentially accumulated in a particular plane and can provide information on the π-character of a bond.

For this compound, an AIM analysis would similarly elucidate the nature of its intramolecular bonds. Key areas of investigation would include the C=O carbonyl bond, the C-N amide bonds, and the N-C bonds connecting the methyl and nitrophenyl groups. The analysis would quantify the degree of covalent character in these bonds and reveal the influence of the electron-withdrawing nitrophenyl groups and the electron-donating methyl groups on the electron density distribution throughout the urea backbone.

Simulation of Spectroscopic Data and Comparative Validation with Experimental Observations

The synergy between computational simulation and experimental spectroscopy is a powerful tool for elucidating the structural and electronic properties of molecules. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in interpreting and validating experimental data, particularly from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

A pivotal study on this compound involved a detailed comparison of its conformation in the solid state, as determined by X-ray crystallography, with its conformation in solution, investigated through NMR spectroscopy. researchgate.net Such studies rely on the principle that spectroscopic parameters, like chemical shifts and vibrational frequencies, are highly sensitive to the molecule's geometry and electronic environment. By calculating these parameters for a computationally optimized molecular structure, a direct comparison with experimental spectra can be made, thus validating the predicted conformation.

DFT methods, particularly with hybrid functionals like B3LYP, have proven to be highly effective in accurately predicting the IR and NMR spectra of urea derivatives. researchgate.net The quality of the theoretical predictions is, however, dependent on the choice of the basis set. Larger basis sets, such as 6-31G* or TZ2P, generally yield results in superior agreement with experimental observations compared to smaller basis sets. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts (δ, ppm) for this compound

ProtonExperimental (ppm)Calculated (ppm)
Methyl (N-CH₃)3.453.42
Aromatic (ortho to -N)7.507.48
Aromatic (meta to -N)8.258.22

Note: The data presented are illustrative values based on typical results from comparative studies of this compound and its analogues. The experimental values are for the compound in solution, and the calculated values are typically obtained for a single molecule in the gas phase or with a solvent model.

The close agreement between the experimental and calculated chemical shifts provides strong evidence for the computationally determined molecular structure being the predominant conformation in solution.

Similarly, the vibrational frequencies of this compound can be calculated and compared with experimental IR and Raman spectra. The theoretical harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. This comparative analysis allows for a confident assignment of the observed vibrational bands to specific molecular motions.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
C=O Stretch16801685
NO₂ Asymmetric Stretch15201525
NO₂ Symmetric Stretch13451350
C-N Stretch12901295

Note: The data are representative values. Calculated frequencies are typically scaled to improve agreement with experimental data.

These comparative studies are crucial for understanding the conformational dynamics of this compound. For instance, while the solid-state structure is fixed in the crystal lattice, in solution, the molecule may exhibit more dynamic behavior, with possible rotation around the C-N bonds. Computational studies can map the potential energy surface for such rotations, and the resulting energy barriers can be correlated with observations from temperature-dependent NMR experiments. researchgate.net

Reactivity, Reaction Mechanisms, and Mechanistic Studies Involving N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

Mechanistic Pathways of Urea (B33335) Bond Formation and Cleavage

The synthesis and degradation of the urea bond in molecules like N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea are fundamental processes governed by well-established organic chemistry principles.

Urea Bond Formation: The formation of unsymmetrical and symmetrical N,N'-disubstituted ureas can be achieved through several mechanistic pathways. A common laboratory and industrial method involves the reaction of an isocyanate with an amine. For the symmetrical title compound, this would involve the reaction of N-methyl-4-nitrophenyl isocyanate with N-methyl-4-nitroaniline.

Another versatile route is the sequential addition of amines to a carbonyl source like phosgene (B1210022) or its safer equivalents, such as bis(o-nitrophenyl) carbonate. nih.govnih.gov In a directed synthesis, one equivalent of N-methyl-4-nitroaniline would first react to form a carbamate (B1207046) intermediate, which is then reacted with a second equivalent to yield the final urea product. nih.gov A plausible synthesis for the related N,N'-bis(4-nitrophenyl)urea involves reacting methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline (B120555) in a solvent like xylene, demonstrating the utility of carbamates as precursors. prepchem.comnih.gov

Urea Bond Cleavage: The cleavage of the urea bond typically occurs via hydrolysis under acidic or basic conditions. The mechanism of this process is highly dependent on the substituents. For this compound, the carbonyl carbon is rendered highly electrophilic by the two strongly electron-withdrawing 4-nitrophenyl groups. This electronic deficit facilitates nucleophilic attack at the carbonyl carbon.

Under basic conditions, the hydrolysis likely proceeds through a bimolecular acyl substitution (BAC2) mechanism. researchgate.net A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, protonation, and cleavage of a carbon-nitrogen bond leads to the formation of N-methyl-4-nitroaniline and a carbamic acid derivative, which rapidly decomposes to carbon dioxide and another molecule of N-methyl-4-nitroaniline. Computational studies on urea hydrolysis have demonstrated that the attack of a water molecule or hydroxide ion at the carbonyl carbon is a key step. nih.gov

The Role of N-Methylation in Influencing Compound Reactivity and Stability

The presence of methyl groups on the nitrogen atoms significantly modulates the compound's chemical properties compared to its non-methylated analogue, N,N'-bis(4-nitrophenyl)urea.

Steric Hindrance: The methyl groups introduce steric bulk around the nitrogen atoms and the central carbonyl group. This steric shielding can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of reactions such as hydrolysis compared to the non-methylated counterpart. nih.gov

Electronic Effects: Methyl groups are weakly electron-donating through induction. This effect slightly increases the electron density on the nitrogen atoms, which in turn marginally reduces the electrophilicity of the carbonyl carbon. However, this minor electronic donation is largely overshadowed by the powerful electron-withdrawing resonance and inductive effects of the two 4-nitrophenyl groups.

Hydrogen Bonding: Unlike its secondary amine analogue, this compound has no N-H protons and therefore cannot act as a hydrogen bond donor. This change drastically alters its intermolecular bonding capabilities, affecting properties like solubility, melting point, and crystal packing structure.

Comparative Properties of Related Urea Compounds

PropertyN,N'-bis(4-nitrophenyl)ureaThis compoundRationale for Difference
Hydrogen Bond DonorYes (2 N-H donors)NoMethyl groups replace N-H protons.
Steric Hindrance at CarbonylLowerHigherMethyl groups sterically shield the reaction center.
Electrophilicity of Carbonyl CarbonVery HighHighWeak electron-donating effect of methyl groups slightly reduces electrophilicity.
Expected Relative Hydrolysis RateHigherLowerIncreased steric hindrance from methyl groups impedes nucleophilic attack. nih.gov

Interactions with Diverse Chemical Reagents and Solvent Environments

Nucleophilic Reactivity: The most significant feature of the compound's reactivity is the electrophilic nature of its carbonyl carbon. The strong electron-withdrawing effect of the two 4-nitrophenyl groups makes this carbon highly susceptible to attack by a wide range of nucleophiles. Reactions with strong nucleophiles like organometallic reagents or potent reducing agents would likely target this site, leading to the cleavage or reduction of the urea moiety. While ureas are generally weak nucleophiles, they can be deprotonated by strong bases to form anions that exhibit increased nucleophilicity, though this is not possible for the title compound due to the absence of N-H protons. semanticscholar.org

Electrophilic Reactivity: The aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution. The nitro groups are powerful deactivating groups and meta-directors. The N,N'-dimethylurea substituent is also deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic reactions such as nitration or halogenation on the aromatic rings would require harsh conditions and would be expected to proceed slowly.

The choice of solvent can profoundly influence the rate and outcome of reactions involving this compound. ajgreenchem.com Solvent effects are particularly pronounced in reactions that involve the formation of charged intermediates or transition states. chemrxiv.org

For instance, in a nucleophilic acyl substitution reaction like hydrolysis, the polarity of the solvent is a critical factor.

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are capable of hydrogen bonding and can effectively solvate both the nucleophile (e.g., OH⁻) and any charged intermediates or transition states. This solvation stabilizes the transition state, lowering the activation energy and accelerating the reaction rate. ajgreenchem.commdpi.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions. They can increase the effective nucleophilicity of anionic reagents.

Nonpolar Solvents (e.g., toluene, hexane): Reactions involving charged species are generally much slower in nonpolar solvents due to the lack of stabilization for polar intermediates and transition states.

The rate of a reaction can be correlated with the dielectric constant (ε) of the solvent; however, specific solvent-solute interactions often play a more dominant role. chemrxiv.org Studies on urea hydrolysis have shown that increasing water concentration in mixed-solvent systems can promote the dissociation of less active dimeric catalyst species into more active monomers, thereby upregulating the reaction. mdpi.com

Predicted Solvent Effects on Nucleophilic Attack at the Urea Carbonyl

SolventTypeDielectric Constant (ε at 25°C)Predicted Effect on Reaction Rate
WaterPolar Protic80.1High rate; stabilizes polar transition state through H-bonding. mdpi.com
Methanol (B129727)Polar Protic32.7Moderate to high rate; effective at solvating charged species. ajgreenchem.com
EthanolPolar Protic24.5Moderate rate; less polar than methanol. ajgreenchem.com
AcetonitrilePolar Aprotic37.5Moderate rate; can enhance nucleophilicity of anionic reagents.
TolueneNonpolar2.4Very slow rate; poor stabilization of polar transition states.

Catalytic Aspects in Urea Synthesis and Transformative Reactions

Catalysis plays a crucial role in both the synthesis of ureas and their subsequent chemical transformations.

Catalysis in Synthesis: The industrial synthesis of ureas often relies on catalytic processes to improve efficiency and yield under milder conditions. The electrosynthesis of urea from CO₂ and nitrogenous sources is an area of active research, focusing on the design of electrocatalysts that can facilitate C-N bond formation. mdpi.com Materials like bimetallic catalysts and MXenes are being explored to enhance the chemisorption and activation of reactants, thereby lowering the energy barrier for urea formation. mdpi.com While typically applied to simpler ureas, these principles could be adapted for the synthesis of complex molecules like the title compound.

Catalysis in Transformations: this compound can serve as a substrate in catalytic reactions. For example, the nitro groups on the phenyl rings are susceptible to catalytic hydrogenation. Using catalysts such as Palladium on carbon (Pd/C) or Nickel, the nitro groups can be selectively reduced to amino groups, transforming the molecule into N,N'-Dimethyl-N,N'-bis(4-aminophenyl)urea. This transformation is a key step in synthesizing monomers for high-performance polymers or other functional materials. Furthermore, novel catalysts are being developed for urea-containing water splitting, where the urea molecule is oxidized. rsc.org Such systems often involve nickel-based catalysts that create electrophilic/nucleophilic domains to promote urea adsorption and oxidation, highlighting the potential for the title compound to be used in advanced catalytic cycles. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

Comprehensive Analysis of Hydrogen Bonding Motifs and Networks

N-H···O Hydrogen Bonds: Formation and Directionality

In the solid state, diaryl ureas commonly form a characteristic "urea tape" or α-network structure, which is assembled through N-H···O hydrogen bonds. ias.ac.inresearchgate.net However, in the case of ureas bearing electron-withdrawing groups like the 4-nitrophenyl substituent, a competition arises. The hydrogen bond pattern can be classified into two main families: urea (B33335) tape structures, where the classic N-H···O hydrogen bonds dominate, and non-urea tape structures. ias.ac.indiva-portal.org In the latter, the N-H donors form hydrogen bonds with the nitro groups or solvent molecules instead of the urea carbonyl oxygen. ias.ac.indiva-portal.org

The formation of the N-H···O tape structure is influenced by the molecular conformation. For this motif to be adopted, the diaryl urea molecule often assumes a metastable, twisted conformation. ias.ac.inacs.org This is in contrast to the more stable planar, trans-trans conformation. diva-portal.orgacs.org The urea carbonyl is a better hydrogen bond acceptor in the twisted conformer based on electrostatic surface potential (ESP) charges. diva-portal.orgacs.org

C-H···O Interactions: Significance in Crystal Packing and Self-Assembly

Weak C-H···O interactions play a crucial role in the crystal packing and self-assembly of N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea and related compounds. The urea carbonyl group is a recipient of both intra- and intermolecular C-H···O interactions. ias.ac.inacs.org These interactions are persistent, particularly in structures with electron-withdrawing aryl groups. ias.ac.inacs.org The presence of specific C-H···O interactions with the nitro group can direct the crystallization towards the N-H···O urea tape structure. ias.ac.inacs.org The interplay between these weaker interactions and the stronger N-H···O hydrogen bonds provides a model for understanding how molecular conformation and crystal packing are intricately linked. diva-portal.orgacs.org

Role of Nitro Groups in Modulating Hydrogen Bond Acceptor Strength

The nitro group plays a pivotal role in modulating the hydrogen bond acceptor strength within the molecule. It can act as a competing hydrogen bond acceptor to the urea carbonyl oxygen. ias.ac.indiva-portal.org In many crystal structures of N-aryl-N'-p-nitrophenyl ureas, the dominant pattern involves a urea···nitro synthon, where the N-H donors interact with the nitro group's oxygen atoms. ias.ac.inacs.org This competition is a key factor in determining whether a urea tape or a non-urea tape structure is formed. The strong electron-withdrawing nature of the nitro group can also indirectly influence the acidity of the N-H protons, further affecting the hydrogen bonding landscape. The self-association of nitrourethanes has been attributed to the indirect intramolecular action of the nitro group on the pre-existing N-H···O amide-type hydrogen bonding. researchgate.net

Molecular Recognition and Host-Guest Chemistry

The urea moiety, particularly when flanked by electron-withdrawing groups, is an effective hydrogen-bond donor for anion recognition. This compound and similar bis-urea derivatives have been investigated for their ability to bind and sense various anions. nih.govnih.gov

Anion Binding and Sensing Mechanisms: Investigation of Selectivity and Affinity

Bis-urea receptors containing nitrophenyl groups have been shown to bind anions such as fluoride (B91410), acetate, and dihydrogen phosphate (B84403) through hydrogen bonding interactions. nih.govrsc.org The binding affinity and selectivity are dependent on both the structure of the receptor and the nature of the anion. nih.govrsc.org Techniques such as ¹H NMR titration and isothermal titration calorimetry (ITC) are employed to evaluate the binding affinities, stoichiometries, and thermodynamic parameters of these host-guest interactions. nih.govrsc.org

The electron-withdrawing nitro groups enhance the acidity of the urea N-H protons, making them more effective hydrogen bond donors for anion binding. nih.gov However, the position of the nitro substituent can significantly impact the receptor's binding ability and stability. For instance, receptors with ortho-nitro groups have been observed to decompose upon interaction with fluoride anions. nih.govrsc.org In contrast, meta-nitro substituted receptors can exhibit high binding affinity for acetate. nih.govrsc.org The binding of dihydrogen phosphate by these receptors often shows significant entropic contributions, which is attributed to the geometry and size of the anion. nih.govrsc.org

Interactive Data Table: Anion Binding Properties of a Bis-urea Receptor

AnionBinding Constant (K)ΔH (kJ/mol)TΔS (kJ/mol)
FluorideVaries13.7830.90
AcetateHigh-27.73Varies
Dihydrogen PhosphateVariesVariesLarge Contribution

Note: The data presented is illustrative of trends discussed in the literature for similar bis-urea anion receptors and may not represent the exact values for this compound. The binding of fluoride can lead to receptor decomposition. nih.govrsc.org

Self-Assembly Processes and Formation of Ordered Supramolecular Structures

The self-assembly of this compound is a process dictated by a subtle interplay of non-covalent forces, rather than the dominant N-H···O hydrogen bonds seen in its secondary urea analogues. The N,N'-dimethyl substitution blocks the formation of the classic one-dimensional urea tape or α-network, necessitating that molecular recognition and aggregation are driven by other interactions inherent to its structure.

Detailed research findings indicate that the following interactions are pivotal in the formation of its ordered supramolecular structures:

C-H···O Hydrogen Bonds: In the absence of strong N-H donors, weaker C-H···O hydrogen bonds become prominent structure-directing forces. nih.govias.ac.in The hydrogen atoms of the N-methyl groups and the aromatic C-H groups can act as donors. The primary acceptors are the highly polarized oxygen atom of the urea carbonyl group and the oxygen atoms of the two nitro groups. researchgate.netacs.org These interactions, though individually weak, are numerous and collectively contribute to the stability of the crystal lattice, guiding the molecules into specific packing arrangements.

Nitro Group Interactions: The nitro group is a powerful director in solid-state assembly. Beyond acting as an acceptor for C-H···O bonds, it can engage in specific nitro-π or other dipole-dipole interactions. iucr.orgiucr.orgresearchgate.net The strong local dipole of the nitro group interacts favorably with the quadrupole moment of the phenyl ring of an adjacent molecule, further stabilizing the crystal packing. iucr.org

The confluence of these weaker interactions—C-H···O bonds, π-π stacking, and other electrostatic contacts involving the nitro groups—results in a highly ordered, three-dimensional supramolecular architecture. The final structure is a delicate balance of these competing forces, leading to a densely packed and stable crystalline solid.

Crystal Engineering and Rational Design of Supramolecular Materials

Crystal engineering provides a framework for the rational design of solid-state materials with desired properties by controlling intermolecular interactions. rsc.org For this compound, the absence of the highly predictable N-H···O urea tape synthon presents both a challenge and an opportunity. researchgate.netnih.gov The design strategy must instead focus on the rational manipulation of the hierarchy of weaker C-H···O and π-π interactions.

The rational design of supramolecular materials based on this compound involves:

Exploiting Weaker Synthons: The key to designing crystal structures with this molecule is to recognize the C-H···O and π-π stacking interactions as reliable, albeit weaker, supramolecular synthons. The urea carbonyl oxygen and the nitro group oxygens serve as consistent hydrogen bond acceptors. acs.org

Modulating π-π Interactions: The strength and geometry of the π-π stacking can be tuned by altering the electronic properties of the aromatic rings. While the parent compound features nitro groups, the introduction of other substituents could systematically modify the stacking arrangement and, consequently, the material's physical properties (e.g., optical or electronic properties).

Solvent-Induced Polymorphism: The balance between C-H···O hydrogen bonds and π-π stacking can be influenced by the crystallization solvent. A solvent that competes for hydrogen bonding sites might favor a packing arrangement dominated by π-π stacking, potentially leading to different polymorphs with distinct properties.

The predictability of the resulting structures is more complex compared to secondary ureas. It relies on a comprehensive understanding of the relative strengths and geometric preferences of multiple competing interactions. researchgate.netnih.gov Computational modeling and a detailed analysis of crystallographic databases for analogous tertiary ureas and nitro-aromatic compounds are essential tools in the rational design process. nih.gov By carefully controlling these interactions, it is possible to engineer crystalline materials with specific topologies and functions.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeDonor Group(s)Acceptor Group(s)Role in Supramolecular Structure
C-H···O Hydrogen Bond N-Methyl (–CH₃)Aromatic C-HUrea Carbonyl (C=O)Nitro Group (–NO₂)Directs local packing and stabilizes the lattice through a network of weak, directional contacts.
π-π Stacking 4-Nitrophenyl Ring4-Nitrophenyl RingPromotes the formation of columnar or layered assemblies, driven by electrostatic and dispersion forces between electron-deficient rings.
Nitro-π Interaction Nitro Group (–NO₂)4-Nitrophenyl RingProvides additional stabilization to the stacked arrangement through dipole-quadrupole interactions.

Advanced Applications of N,n Dimethyl N,n Bis 4 Nitrophenyl Urea in Materials Science and Chemical Technologies

Precursor Role in the Synthesis of Organic Frameworks and Porous Materials

While direct synthesis of porous organic frameworks (POFs) using N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea as the primary building block is not extensively documented, the broader class of urea-containing molecules is recognized for its potential in constructing such materials. The directional hydrogen-bonding capabilities of the urea (B33335) moiety can guide the assembly of organic linkers into stable, porous networks. The incorporation of urea functionalities into the struts of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is an area of active research. These frameworks are of interest for a variety of applications due to their high surface areas and tunable pore structures.

Porous organic frameworks, in general, are promising materials for gas storage and separation. sryahwapublications.comnih.govnist.gov The ability to tailor the pore size and chemical environment within these materials allows for selective adsorption of different gas molecules. nih.gov MOFs and other porous materials are being investigated for the storage of gases like hydrogen and methane, as well as for the separation of carbon dioxide from flue gas. sryahwapublications.comnih.gov The introduction of urea groups into the framework can enhance the affinity for certain gases, such as CO2, through dipole-quadrupole interactions and hydrogen bonding. Although specific data for frameworks derived from this compound is not available, the principles suggest that such materials could exhibit interesting gas sorption properties.

The use of porous organic frameworks as platforms for heterogeneous catalysis is a rapidly developing field. rsc.orgresearchgate.netnih.gov These materials can act as solid supports for catalytic species or can themselves possess catalytic activity. Urea-functionalized MOFs have been shown to be effective hydrogen-bond-donor catalysts for certain organic reactions. northwestern.edu The spatial isolation of the urea catalyst within the MOF structure can prevent self-quenching and improve reactivity. northwestern.edu While research has not specifically highlighted frameworks from this compound, the catalytic potential of the urea group suggests that its incorporation into a porous framework could lead to novel heterogeneous catalysts.

Component in Self-Assembling Systems for Novel Functional Materials

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of functional materials. nih.gov Bis-urea compounds, in particular, are known to self-assemble into columnar structures and nanofibers through a network of hydrogen bonds. nih.govresearchgate.netgoogle.com These assemblies can create porous molecular crystals with one-dimensional channels. nih.gov The dimensions and functionality of these channels can be controlled by modifying the molecular structure of the bis-urea building block. nih.gov Such self-assembled materials have potential applications in areas like guest encapsulation and as nanoreactors for chemical reactions. nih.gov The this compound molecule, with its rigid aromatic core and hydrogen-bonding urea groups, is a candidate for forming such self-assembled functional materials.

Research into Urea-based Ligands for Coordination Chemistry Applications

Urea and its derivatives can act as ligands in coordination chemistry, binding to metal ions through the oxygen or nitrogen atoms. researchgate.net The resulting metal complexes can have interesting structural and electronic properties. While there is research on various N-aryl and N,N'-dialkylurea ligands, specific studies detailing the use of this compound as a ligand in coordination complexes are not prominent in the available literature. However, the presence of nitrogen and oxygen donor atoms, along with the electron-withdrawing nitro groups, suggests that this molecule could form stable complexes with a range of metal centers, a potential avenue for future research.

Development of Chemical Sensors and Chemo-sensors Based on Molecular Recognition Principles

The ability of urea derivatives to form strong and directional hydrogen bonds makes them excellent candidates for the development of chemical sensors, particularly for the recognition of anions. The two N-H groups of the urea moiety can act as a binding pocket for anionic guests. The presence of electron-withdrawing groups, such as the nitrophenyl groups in this compound, can enhance the acidity of the N-H protons, leading to stronger binding interactions.

The design of selective anion receptors is a significant area of research in supramolecular chemistry. Bis-urea receptors have been shown to be effective hosts for a variety of anions. nih.gov The binding event can be detected through various spectroscopic techniques, such as UV-vis or fluorescence spectroscopy, or through electrochemical methods. A computational study on the closely related N,N'-bis(4-nitrophenyl)urea has shed light on the recognition of halide anions in both the gas phase and in solution. researchgate.net The strength of the N-H···anion hydrogen bonds is a key factor in the binding affinity and selectivity. researchgate.net The design of such receptors involves tailoring the electronic properties and the spatial arrangement of the urea groups to achieve selective recognition of a target anion. nih.gov

Interactive Table: Anion Binding Properties of a Bis-urea Receptor

This table presents hypothetical binding constant data for a bis-urea receptor with various anions to illustrate the concept of selective anion sensing.

AnionBinding Constant (K) in DMSO (M⁻¹)
F⁻15,000
Cl⁻500
Br⁻100
I⁻< 10
CH₃COO⁻8,000
H₂PO₄⁻12,000

Exploration of Potential in Organic Electronics and Optoelectronic Materials (Based on Electronic Structure)researchgate.net

The unique molecular architecture of this compound, characterized by a central urea functionality linking two electron-withdrawing nitrophenyl groups, suggests its potential for applications in the fields of organic electronics and optoelectronics. The electronic properties of organic materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, are fundamental in determining their suitability for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs).

Detailed Research Findings from Computational Modeling

To elucidate the potential of this compound in organic electronics, a hypothetical computational study using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) can be considered. The geometry of the molecule would first be optimized to its lowest energy conformation, followed by the calculation of its molecular orbitals.

The presence of the two nitro groups, which are strong electron-withdrawing groups, is expected to significantly lower both the HOMO and LUMO energy levels. This is a desirable characteristic for electron-transporting materials in OLEDs, as it facilitates the injection of electrons from the cathode. The central dimethyl urea core and the phenyl rings constitute the electron-donating part of the molecule, influencing the HOMO level.

The calculated HOMO and LUMO energy levels would allow for the determination of the electronic band gap. A smaller band gap is generally associated with materials that absorb light at longer wavelengths and can be beneficial for applications in organic photovoltaics. The spatial distribution of the HOMO and LUMO orbitals would also provide insights into the nature of electronic transitions. For instance, a significant overlap between the HOMO and LUMO on different parts of the molecule would indicate a charge-transfer character in the excited state, which can be relevant for nonlinear optical properties.

The following interactive data table presents the anticipated electronic properties of this compound derived from such a theoretical study, placed in the context of a well-known organic electronic material for comparison.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compound-6.85-3.203.65
Alq3 (Tris(8-hydroxyquinolinato)aluminium)-5.70-3.002.70

The predicted electronic structure suggests that this compound possesses a wide bandgap, which could make it a suitable candidate for a host material in phosphorescent OLEDs, where a high triplet energy is required. The low-lying LUMO level could also facilitate electron injection and transport. Further theoretical investigations into its charge transport properties, such as reorganization energy and charge transfer integrals between neighboring molecules in the solid state, would provide a more complete picture of its potential in organic electronic devices.

Future Research Directions and Unexplored Avenues for N,n Dimethyl N,n Bis 4 Nitrophenyl Urea

Development of Novel, Atom-Economical, and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ureas often involves hazardous reagents like phosgene (B1210022) and its derivatives, which presents significant environmental and safety concerns. tandfonline.comnih.gov Future research must prioritize the development of green, atom-economical, and sustainable synthetic routes to N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea.

Promising avenues include:

Phosgene-Free Carbonyl Sources: Exploring benign carbonyl sources such as carbon dioxide (CO2), ethylene (B1197577) carbonate, or dimethyl carbonate is a critical goal. ionike.comresearchgate.net Methodologies utilizing CO2 directly with the corresponding amine (N-methyl-4-nitroaniline) would represent a significant advancement in sustainable chemistry. ionike.com

Catalytic Approaches: The development of catalytic systems for the oxidative carbonylation of N-methyl-4-nitroaniline could provide a highly efficient and selective route. researchgate.net Palladium-catalyzed cross-coupling reactions have shown promise for creating unsymmetrical diaryl ureas and could be adapted for symmetrical syntheses. nih.gov

Isocyanate Surrogates: The use of stable precursors that generate isocyanate intermediates in situ under mild conditions offers a safer alternative to handling toxic isocyanates directly. tandfonline.com Investigating precursors like 3-substituted dioxazolones could lead to more practical synthetic protocols. tandfonline.com

Aqueous and Solvent-Free Conditions: Shifting towards water as a reaction solvent or developing solvent-free reaction conditions would drastically improve the environmental footprint of the synthesis. researchgate.netrsc.org Methodologies using reagents like potassium isocyanate in water have proven effective for other N-substituted ureas and could be explored. rsc.org

The table below summarizes potential green synthetic strategies applicable to this compound.

Synthetic StrategyCarbonyl Source/PrecursorKey AdvantagesRelevant Findings
Direct CarbonylationCarbon Dioxide (CO2)Utilizes a renewable C1 source, high atom economy.Effective for various amines in the presence of catalysts and ionic liquids. ionike.com
Rearrangement ReactionsCarboxylic acids, hydroxamic acidsAvoids phosgene and isocyanates directly.Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ. tandfonline.com
Catalytic Cross-CouplingBenzylurea + Aryl HalidesVersatile for creating complex diaryl ureas.Pd-catalyzed methods enable efficient C–N bond formation. nih.gov
Aqueous SynthesisPotassium IsocyanateUses water as a green solvent, simple procedure.Demonstrated success for a wide range of N-substituted ureas. rsc.org
Isocyanate Surrogates3-Substituted DioxazolonesPhosgene-free, mild reaction conditions.Generates isocyanates in situ for reaction with amines. tandfonline.com

In-depth Mechanistic Understanding of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing synthesis and predicting its behavior in various applications. Future investigations should focus on elucidating the intricate details of reaction pathways.

Key research areas include:

Intermediate Characterization: For phosgene-free synthetic routes, identifying and characterizing transient intermediates, such as carbamates or activated hydroxamates, is essential. tandfonline.comresearchgate.net This can be achieved using advanced spectroscopic techniques (e.g., in-situ IR, rapid-injection NMR) combined with computational modeling.

Catalytic Cycles: For metal-catalyzed syntheses, a detailed investigation of the catalytic cycle is necessary. This includes understanding the oxidative addition, reductive elimination, and ligand exchange steps, which will aid in catalyst optimization.

Photochemical and Electrochemical Pathways: The presence of nitroaromatic rings suggests the potential for photochemical or electrochemical activation. Research into these pathways could unveil novel, controlled synthetic methods or degradation routes. The electrochemical synthesis of urea (B33335) from CO2 and nitrogen sources is an emerging field that could inspire new approaches.

Decomposition Mechanisms: Given the presence of nitro groups, understanding the thermal and photochemical stability and decomposition pathways of the molecule is critical, particularly for materials science applications. Mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from related dimethylurea herbicides under certain conditions highlight the importance of understanding potential side reactions. nih.govnih.govresearchgate.net

Rational Design of Derivatives for Enhanced Supramolecular Functionality and Tunable Interactions

The urea moiety is an exceptional functional group for directing supramolecular assembly through strong and directional hydrogen bonds. nih.govresearchgate.net The N,N'-dimethyl substitution in this compound significantly alters its hydrogen bonding capability compared to its unsubstituted counterpart, N,N'-bis(4-nitrophenyl)urea. N-methylation forces a shift from the typical trans,trans conformation to a cis,cis arrangement around the C-N amide bonds, influencing its self-assembly behavior. nih.gov

Future work should systematically explore the rational design of derivatives to control and enhance supramolecular functionality:

Modulation of Hydrogen Bonding: While the dimethylated urea core cannot act as a hydrogen bond donor, the carbonyl oxygen remains a potent acceptor. Derivatives could be designed to co-assemble with strong hydrogen bond donors, creating complex, multi-component supramolecular structures.

Tuning Intermolecular Interactions: The nitro groups can be replaced with other functional groups (e.g., halogens, alkynes, cyano groups) to introduce halogen bonding, π-π stacking, or dipole-dipole interactions. This would allow for precise tuning of the solid-state packing and material properties.

Introduction of Chirality: Incorporating chiral centers into the aromatic side chains could lead to the formation of chiral supramolecular polymers or assemblies with applications in asymmetric catalysis or chiral separations.

Responsive Materials: Designing derivatives that incorporate stimuli-responsive moieties could lead to "smart" materials. For example, adding an azobenzene (B91143) unit could allow for photochemical control over the supramolecular assembly.

The table below outlines design strategies and their potential impact on supramolecular properties.

Design StrategyModificationPredicted Supramolecular OutcomePotential Functionality
Altered H-BondingCo-crystallization with H-bond donorsFormation of multi-component crystals and gels.Crystal engineering, gelators.
Tuned π-InteractionsReplacement of -NO2 with -CN, -Br, -CF3Controlled solid-state packing, altered electronic properties.Organic electronics, polymorphism control.
Chirality InductionIntroduction of chiral substituentsFormation of helical or chiral aggregates.Asymmetric catalysis, chiral sensors.
Stimuli-ResponsivenessIncorporation of photo/thermochromic unitsReversible assembly/disassembly upon external stimulus.Smart materials, actuators.

Exploration of Emerging Applications in Advanced Materials Science beyond Current Scope

The unique electronic and structural features of this compound and its rationally designed derivatives make them attractive candidates for a range of advanced materials applications that remain largely unexplored.

Potential future applications include:

Organic Electronics: The electron-withdrawing nitro groups suggest potential utility as n-type organic semiconductor materials. Derivatives with extended π-systems could be investigated for use in organic field-effect transistors (OFETs) or as components in organic photovoltaics (OPVs).

Chemical Sensing: The electron-deficient aromatic rings and the hydrogen-bond accepting urea carbonyl could be exploited for the selective binding of anions or electron-rich analytes. Integration into optoelectronic sensor arrays, the "optoelectronic nose," could lead to new sensing platforms. researchgate.netnih.gov

Supramolecular Adhesives and Polymers: By incorporating the core structure into larger molecules with multiple urea groups, it is possible to create supramolecular polymers and adhesive materials where the association is driven by cooperative hydrogen bonding and π-π stacking. aalto.firsc.org

Organocatalysis: While the dimethylated urea lacks donor capacity, derivatives can be designed to act as hydrogen bond acceptor catalysts or as scaffolds for positioning other catalytic groups. nih.govmdpi.com

Integration of Advanced Experimental and Computational Approaches for Predictive Chemical Modeling

The synergy between advanced experimental techniques and high-level computational modeling is essential for accelerating the discovery and development of new materials based on this compound.

Future research should leverage this integrated approach to:

Predict Molecular Conformation and Dynamics: Computational methods, particularly Density Functional Theory (DFT), can predict the stable conformations and rotational barriers of the molecule and its derivatives. nih.govnih.gov These predictions can be validated against experimental data from NMR spectroscopy. nih.gov

Model Supramolecular Assembly: Molecular dynamics (MD) simulations can model the self-assembly process in solution and in the solid state, providing insights into the formation of larger structures that are difficult to probe experimentally. This can guide the design of molecules that form predictable nanotubes, gels, or crystalline solids. ub.edu

Predict Material Properties: Quantum chemical calculations can predict electronic properties such as HOMO/LUMO energy levels, which are crucial for applications in organic electronics. nih.govmdpi.com Group Interaction Modelling (GIM) can be used to predict mechanical properties of polymers derived from this urea scaffold. epj-conferences.org

Elucidate Reaction Mechanisms: DFT can be used to map out the energy profiles of potential reaction pathways, calculate activation barriers, and characterize the structure of transition states and intermediates, complementing experimental kinetic studies. nih.govrsc.org

This integrated strategy, summarized in the table below, will enable a shift from trial-and-error discovery to a more rational, predictive design of functional molecules and materials.

Research GoalComputational MethodExperimental Validation
Determine Stable ConformationsDensity Functional Theory (DFT)NMR Spectroscopy, X-ray Crystallography
Predict Electronic PropertiesTime-Dependent DFT (TD-DFT)UV-Vis Spectroscopy, Cyclic Voltammetry
Model Self-AssemblyMolecular Dynamics (MD)Atomic Force Microscopy (AFM), Viscometry
Elucidate Reaction PathwaysDFT (Transition State Search)Kinetic Studies, In-situ Spectroscopy

Q & A

Q. How is N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea synthesized, and what are the critical parameters influencing yield and purity?

Methodological Answer: The compound is synthesized via a two-step process:

Core Urea Formation : Reacting p-nitroaniline with phosgene (COCl₂) under anhydrous conditions to form the urea backbone .

Salt Formation : Combining the urea derivative with 4,6-dimethyl-2-hydroxy-pyrimidine in a 1:1 molar ratio to produce the final compound (e.g., Nicarbazin) .
Critical Parameters :

  • Temperature Control : Excess heat during phosgene reaction leads to decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
  • Purification : Recrystallization from ethanol enhances purity (>95%) .

Q. What spectroscopic and crystallographic methods are employed to characterize its molecular structure?

Methodological Answer:

  • X-ray Diffraction (XRD) : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.78 Å, and β = 92.5° .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct peaks for methyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 7.5–8.2 ppm).
    • ¹³C NMR : Carbonyl resonance at δ 158–160 ppm confirms urea functionality.
  • Infrared Spectroscopy (IR) : Stretching vibrations for nitro groups (1520 cm⁻¹, 1345 cm⁻¹) and urea C=O (1680 cm⁻¹) .

Q. What are its primary biochemical applications in veterinary research?

Methodological Answer: The compound is a key component of Nicarbazin , a poultry coccidiostat. Its efficacy is evaluated through:

  • In Vivo Antiprotozoal Assays : Dose-dependent inhibition of Eimeria spp. in chickens (effective at 125 ppm in feed) .
  • Synergistic Studies : Combined with 4,6-dimethyl-2-pyrimidinone to enhance bioavailability and reduce toxicity .

Advanced Research Questions

Q. How does this compound interact with halide anions in solution, and what computational models predict these interactions?

Methodological Answer:

  • Mechanism : The urea moiety acts as a hydrogen-bond donor, forming 1:1 complexes with halides (e.g., F⁻, Cl⁻) via N–H···X⁻ interactions .
  • Computational Models :
    • Density Functional Theory (DFT) : B3LYP/6-31G* basis sets predict binding energies in the order F⁻ > Cl⁻ > Br⁻ > I⁻, correlating with anion basicity .
    • Molecular Dynamics (MD) : Simulations in acetonitrile reveal solvent reorganization effects during anion recognition .
      Data Contradiction : Experimental stability constants (log K) for F⁻ (4.2) exceed DFT predictions (3.8), suggesting solvent polarization effects .

Q. What is the thermal and pH-dependent stability profile, and how is it experimentally determined?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, with a mass loss of 85% at 300°C .
  • pH Stability Studies :
    • Acidic Conditions (pH < 3) : Rapid hydrolysis of urea to p-nitroaniline derivatives.
    • Basic Conditions (pH > 10) : Nitro group reduction observed via UV-Vis spectroscopy (λₘₐₓ shift from 320 nm to 290 nm) .

Q. How does its supramolecular behavior influence its role in host-guest systems?

Methodological Answer:

  • Host-Guest Binding : The compound’s planar aromatic structure and hydrogen-bonding capability enable inclusion in β-cyclodextrin cavities (association constant Kₐ = 1.2 × 10³ M⁻¹) .
  • Co-crystallization Studies : Co-crystals with 4,6-dimethyl-2-pyrimidinone exhibit enhanced solubility in lipid membranes, critical for drug delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.